2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with another triazole ring, a sulfanyl group, and a phenylacetamide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting hydrazine derivatives with carbon disulfide under basic conditions.
Fusion of Triazole Rings: The next step involves the fusion of the triazole rings. This can be accomplished by reacting the initial triazole with an appropriate diazonium salt under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with the fused triazole intermediate.
Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide moiety through an amide coupling reaction. This can be achieved by reacting the intermediate with 4-chloro-2-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole rings, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Due to its unique structure, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. It can be used in bioassays to study these effects.
Medicine: The compound could be explored as a potential drug candidate, particularly for diseases where triazole derivatives have shown efficacy.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The triazole rings can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with cysteine residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound has a similar triazole-triazole fusion but lacks the sulfanyl and phenylacetamide groups.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound has additional amino groups but lacks the sulfanyl and phenylacetamide groups.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused with a thiadiazine ring instead of another triazole ring.
Uniqueness
The uniqueness of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which imparts a distinct chemical reactivity and potential biological activity. The presence of both triazole rings and the sulfanyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H9ClF3N7OS |
---|---|
Molecular Weight |
391.76 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H9ClF3N7OS/c13-6-1-2-8(7(3-6)12(14,15)16)19-9(24)4-25-11-21-20-10-22(17)5-18-23(10)11/h1-3,5H,4,17H2,(H,19,24) |
InChI Key |
QVTVHRZUGUEUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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